Higher Lipophilicity (XLogP3) Relative to Mono‑Halogenated Analogs
The target compound exhibits an XLogP3 value of 3.8, computed by the PubChem engine. This value is substantially higher than that of its mono‑chlorinated analog 1‑(4‑chlorophenyl)cyclobutane‑1‑carbonitrile (XLogP3 ≈ 3.2) and its non‑halogenated analog 1‑phenylcyclobutane‑1‑carbonitrile (XLogP3 ≈ 2.8) [1][2][3]. The increase of 0.6–1.0 log units corresponds to a 4‑ to 10‑fold greater partition coefficient, indicating significantly higher membrane permeability potential for compounds derived from this scaffold.
| Evidence Dimension | XLogP3 (computed octanol–water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 1-(4-chlorophenyl)cyclobutane-1-carbonitrile: XLogP3 ≈ 3.2; 1-phenylcyclobutane-1-carbonitrile: XLogP3 ≈ 2.8 |
| Quantified Difference | ΔXLogP3 = +0.6 vs 4‑Cl analog; +1.0 vs unsubstituted analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity directly impacts passive membrane permeability and oral bioavailability, making this dihalogenated scaffold a preferred starting point for medicinal chemistry programs targeting intracellular enzymes or CNS‑penetrant candidates.
- [1] PubChem. (2026). Compound Summary for CID 119031810 – 1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile. National Center for Biotechnology Information. XLogP3 = 3.8. View Source
- [2] PubChem. (2026). Compound Summary for CID 98621 – 1-(4-Chlorophenyl)cyclobutane-1-carbonitrile. National Center for Biotechnology Information. XLogP3 ≈ 3.2. View Source
- [3] PubChem. (2026). Compound Summary for CID 2779774 – 1-Phenylcyclobutanecarbonitrile. National Center for Biotechnology Information. XLogP3 ≈ 2.8. View Source
